Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate
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Overview
Description
Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate is an organic compound that features a pyrazole ring substituted with a phenyl group and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the oxirane ring: The oxirane ring is typically formed through the reaction of an epoxide precursor, such as epichlorohydrin, with the pyrazole derivative under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate depends on its specific application. In biological systems, the oxirane ring can react with nucleophilic sites on proteins and DNA, potentially leading to inhibition of enzyme activity or modification of genetic material. The phenyl and pyrazole groups can also interact with various molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate
- 2-[[4-[1-methyl-1-[4-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane
- 4-(oxiran-2-ylmethoxy)benzoic acid
Uniqueness
Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate is unique due to the presence of both an oxirane ring and a pyrazole ring in its structure. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-18-14(17)13-12(20-9-11-8-19-11)7-16(15-13)10-5-3-2-4-6-10/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZDDTVBFJQTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1OCC2CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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